molecular formula C22H16N2O4 B11367178 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Numéro de catalogue: B11367178
Poids moléculaire: 372.4 g/mol
Clé InChI: PKJMADBKAQYWSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a benzodioxine-carboxamide core linked to a phenyl group substituted with a 1,3-benzoxazol-2-yl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bond acceptors are critical.

Propriétés

Formule moléculaire

C22H16N2O4

Poids moléculaire

372.4 g/mol

Nom IUPAC

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C22H16N2O4/c25-21(20-13-26-18-7-3-4-8-19(18)27-20)23-15-11-9-14(10-12-15)22-24-16-5-1-2-6-17(16)28-22/h1-12,20H,13H2,(H,23,25)

Clé InChI

PKJMADBKAQYWSM-UHFFFAOYSA-N

SMILES canonique

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[4-(1,3-benzoxazol-2-yl)phényl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide implique généralement la réaction de 2-aminophénol avec des aldéhydes ou des cétones dans diverses conditions. Une méthode courante implique l'utilisation d'un nanocatalyseur acide solide magnétique ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) dans l'eau sous reflux pendant environ 45 minutes, ce qui donne le produit souhaité avec un rendement élevé de 79-89% . D'autres méthodes peuvent impliquer l'utilisation de catalyseurs métalliques, de catalyseurs liquides ioniques ou d'autres techniques diverses .

Méthodes de production industrielle

La production industrielle de dérivés de benzoxazole implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de nanocatalyseurs et de catalyseurs métalliques est courante dans les environnements industriels pour améliorer les vitesses de réaction et les rendements des produits .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of benzoxazole derivatives in targeting specific cancer pathways, suggesting that modifications to the benzoxazole structure can enhance anticancer activity .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzoxazole derivatives have been reported to possess antibacterial and antifungal properties. A case study demonstrated that certain benzoxazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on the benzoxazole scaffold .

Material Science

Fluorescent Materials
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its fluorescent properties. Compounds with similar structures are known to exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has focused on optimizing these compounds for enhanced luminescence and stability in various environments .

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of benzoxazole derivatives into polymer matrices has been shown to enhance their thermal resistance and durability, which is crucial for applications in coatings and electronic materials .

Environmental Applications

Environmental Remediation
The potential use of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in environmental remediation has been explored. Compounds with similar structures have demonstrated efficacy in degrading pollutants in water systems. Their ability to interact with various contaminants suggests they could be utilized in developing advanced materials for water purification technologies .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity; antimicrobial properties
Material ScienceFluorescent materials; polymer additives
Environmental ApplicationsPotential use in environmental remediation for pollutant degradation

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The benzodioxine-carboxamide scaffold is highly modular, with substituents on the phenyl ring significantly influencing biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent Group Molecular Formula Key Structural Features
Target Compound 1,3-Benzoxazol-2-yl C₂₂H₁₆N₂O₄* Benzoxazole enhances aromatic interactions
N-[4-(Monohydro-pyrazol-4-yl)phenyl] derivative Pyrazol-4-yl Not reported Pyrazole ring for hydrogen bonding
N-[2-(4-Sulfamoylphenyl)ethyl] analogue Sulfamoylphenyl ethyl C₁₇H₁₈N₂O₅S Sulfonamide improves solubility
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl] derivative Pyrimidinylsulfamoyl C₁₉H₁₆N₄O₅S Sulfamoyl-pyrimidine for enzyme targeting
N-(4-Nitrophenyl) analogue Nitrophenyl C₁₅H₁₂N₂O₅ Nitro group increases electrophilicity
N-[3-(Trifluoromethyl)phenyl] analogue Trifluoromethylphenyl C₁₆H₁₂F₃NO₃* CF₃ enhances metabolic stability

*Hypothetical molecular formulas calculated based on structural analysis.

Pharmacological Activities

  • Glaucoma Therapy: The pyrazole-substituted analogue (N-[4-(monohydro-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide) demonstrates dual efficacy in lowering intraocular pressure and protecting retinal ganglion cells, suggesting neuroprotective applications .
  • Enzyme Inhibition : Derivatives like SKF 525A (a propenamide-benzodioxine hybrid) inhibit cytochrome P450 enzymes (e.g., CYP2J2), highlighting the scaffold’s versatility in modulating lipid-metabolizing enzymes .
  • Sulfonamide Derivatives : Compounds with sulfamoyl groups (e.g., and ) may target carbonic anhydrases or sulfotransferases due to their sulfonamide moieties, though specific data are lacking .

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl analogue () likely exhibits increased lipophilicity (logP ~3.5–4.0), enhancing blood-brain barrier penetration .
  • Solubility : Sulfonamide-substituted derivatives () show improved aqueous solubility due to polar sulfonamide groups, whereas the nitro-substituted analogue () may face stability challenges .
  • Metabolic Stability : The benzoxazole group in the target compound could reduce oxidative metabolism compared to pyrazole or nitro-substituted analogues .

Activité Biologique

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C23H15N3O4
Molecular Weight 397.38 g/mol
IUPAC Name N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS Number 1255636

Synthesis

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multi-step organic synthesis techniques. Key steps include the formation of benzoxazole groups through cyclization reactions and the coupling of these groups with phenyl derivatives using palladium-catalyzed reactions.

Antibacterial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit varying degrees of antibacterial activity. In a study evaluating related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, some derivatives showed comparable or superior activity compared to standard antibiotics such as norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamideS. aureus32 µg/mL
Other Benzoxazole DerivativeE. coli16 µg/mL
NorfloxacinB. subtilis8 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity against strains such as Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited significant antifungal effects, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is particularly noteworthy. Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
MCF-7N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide15
A549Benzoxazole Derivative20
PC3Benzoxazole Derivative25

The biological activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. This interaction can lead to the inhibition of growth or induction of apoptosis in targeted cells.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Prepare the benzodioxine-carboxylic acid intermediate via cyclization of 2,3-dihydroxybenzoic acid derivatives using ethylene dihalides under basic conditions .
  • Step 2 : Couple the benzoxazole-containing aryl amine (e.g., 4-(1,3-benzoxazol-2-yl)aniline) with the activated benzodioxine-carboxylic acid (e.g., via EDC/HOBt-mediated amidation).
  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Monitor reaction progress via HPLC or TLC to minimize side products.
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to confirm proton environments and carbon connectivity, focusing on benzodioxine (δ 4.2–4.5 ppm for –O–CH2_2) and benzoxazole (δ 8.1–8.3 ppm for aromatic protons) regions .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement software (e.g., SHELX) can resolve bond angles and torsional strain in the benzodioxine ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS with <2 ppm error tolerance .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential while minimizing interference from structural analogs?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with active sites accommodating the benzoxazole moiety (e.g., kinases or oxidoreductases). Use molecular docking (AutoDock Vina) to predict binding affinity .
  • Assay Design :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO blanks to account for solvent effects.
  • Cross-Reactivity Checks : Test against structurally related compounds (e.g., benzothiazole derivatives) to assess selectivity .
  • Data Normalization : Express activity as % inhibition relative to controls, using triplicate measurements to reduce variability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Silico-Experimental Cross-Validation :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Compare with experimental solubility (shake-flask method) and Caco-2 cell permeability assays .
  • Metabolite Identification : Perform LC-MS/MS on hepatocyte incubation samples to detect phase I/II metabolites not predicted by software .
  • Dynamic Modeling : Apply PBPK models (e.g., GastroPlus) to reconcile discrepancies in bioavailability predictions .

Q. How can researchers optimize the compound’s aqueous solubility and stability for in vivo studies without altering its pharmacophore?

  • Methodological Answer :
  • Formulation Strategies :
  • Co-solvent Systems : Use PEG-400/water mixtures (≤20% v/v) to enhance solubility while avoiding precipitation .
  • Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) via phase-solubility studies .
  • Stability Testing :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 if degradation occurs via hydrolysis .

Q. What advanced analytical methods can elucidate the compound’s interaction with biological membranes or protein targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding studies) on sensor chips to measure real-time binding kinetics (KD_D, kon_{on}, koff_{off}) .
  • Cryo-Electron Microscopy (Cryo-EM) : For large protein complexes, resolve binding conformations at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s bioactivity across different cell lines or animal models?

  • Methodological Answer :
  • Source Investigation :
  • Check cell line authentication (STR profiling) and culture conditions (e.g., serum-free vs. FBS-containing media) .
  • For in vivo studies, standardize animal strains, diets, and dosing regimens.
  • Mechanistic Profiling :
  • Perform RNA-seq or phosphoproteomics to identify pathway-specific variations (e.g., CYP450 expression differences) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.